

Grifolin: A Fungal Metabolite with Promising Therapeutic Potential

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Compound of Interest

Compound Name: **Grifolin**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Grifolin, a meroterpenoid compound first isolated from the mushroom *Albatrellus confluens*, has emerged as a molecule of significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Grifolin**, with a particular focus on its potential as a therapeutic agent. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are presented, alongside a thorough examination of its mechanism of action, including its modulation of key signaling pathways implicated in various diseases. Quantitative data are summarized in structured tables for clarity, and complex biological processes are visualized through detailed diagrams to facilitate understanding. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel natural products for therapeutic applications.

Chemical Structure and Physicochemical Properties

Grifolin, with the IUPAC name 5-Methyl-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]benzene-1,3-diol, is a bioactive compound characterized by a farnesyl chain attached to an orcinol core. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Formula of Grifolin

Identifier	Value
IUPAC Name	5-Methyl-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]benzene-1,3-diol
CAS Number	6903-07-7 [1] [2] [3] [4] [5]
Molecular Formula	C ₂₂ H ₃₂ O ₂ [1] [2] [3] [4]
Molecular Weight	328.49 g/mol [1] [2] [3] [4]

Table 2: Physicochemical Properties of Grifolin

Property	Value
Melting Point	41-43 °C [1] [6]
Appearance	Orange solid [7] [8]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [7]

Table 3: Spectroscopic Data of Grifolin

Spectroscopic Data	Description
¹ H-NMR (CDCl ₃ , 300 MHz)	The proton NMR spectrum of Grifolin reveals characteristic signals for the aromatic protons of the orcinol ring, the vinylic protons of the farnesyl chain, and the methyl groups. The supplementary materials of a study by Yaqoob et al. (2020) provide the detailed spectrum.[9] [10]
¹³ C-NMR (CDCl ₃ , 300 MHz)	The carbon NMR spectrum complements the ¹ H-NMR data, showing distinct peaks for the aromatic carbons, the olefinic carbons of the isoprenoid chain, and the methyl carbons. A detailed spectrum can be found in the supplementary materials of the study by Yaqoob et al. (2020).[9]
Mass Spectrometry (ESI-HRMS)	High-resolution mass spectrometry data confirms the molecular formula of Grifolin. The ESI-MS spectrum typically exhibits a [M+H] ⁺ peak at m/z = 329.3.[9]
Infrared (IR) Spectroscopy	The IR spectrum of Grifolin would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups, aromatic C-H and C=C bonds, and aliphatic C-H bonds. Specific spectral data can be obtained through experimental analysis.[11]

Biological Activities and Therapeutic Potential

Grifolin exhibits a wide range of biological activities, making it a promising candidate for drug development. Its most notable effects include anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[12][13][14]

Anticancer Activity

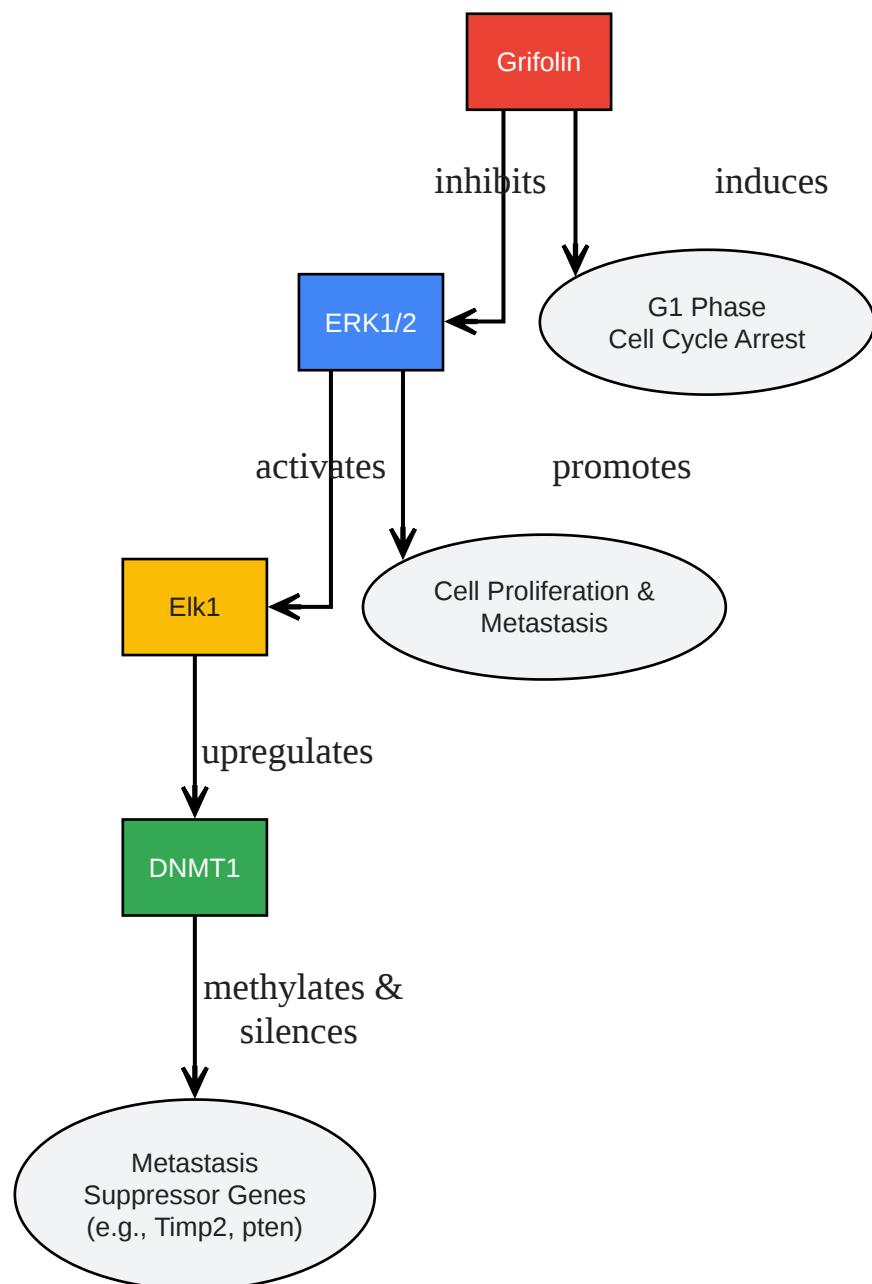
The anticancer properties of **Grifolin** are the most extensively studied. It has been shown to inhibit the proliferation of various cancer cell lines through the induction of apoptosis, cell cycle arrest, and autophagy.[12][13][15]

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
HT-29	Human Colon Cancer	35.4 ± 2.4	[4]
SW-480	Human Colon Cancer	27.4 ± 2.2	[4]
HeLa	Human Cervical Cancer	30.7 ± 1.0	[4]
A2780	Human Ovarian Cancer	Varies (dose- and time-dependent)	[16]
SKOV3	Human Ovarian Cancer	Varies (dose- and time-dependent)	[16]
CNE1	Human Nasopharyngeal Carcinoma	Not specified	[12][13]
MCF7	Human Breast Cancer	Not specified	[12]
K562	Human Myelogenous Leukemia	Not specified	[15]
Raji	Human Burkitt's Lymphoma	Not specified	[15]
A549	Human Lung Cancer	5.0 < IC ₅₀ < 10.5 μg/mL	[4]
SK-Mel-2	Human Melanoma	8.0 < IC ₅₀ < 16.9 μg/mL	[4]
B16F1	Mouse Melanoma	3.5 < IC ₅₀ < 7.3 μg/mL	[4]

Mechanism of Anticancer Action: Modulation of Signaling Pathways

Grifolin exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer.

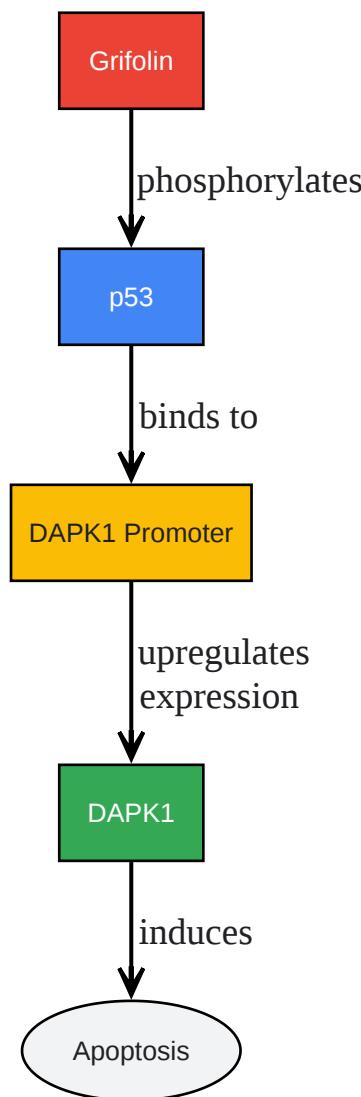
Grifolin has been shown to directly target and inhibit the kinase activity of ERK1/2.[1][12][14] This inhibition leads to the suppression of downstream signaling, resulting in cell cycle arrest at the G1 phase and a reduction in cancer cell proliferation and metastasis.[12][13][14]



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Grifolin's inhibition of the ERK1/2 signaling pathway.

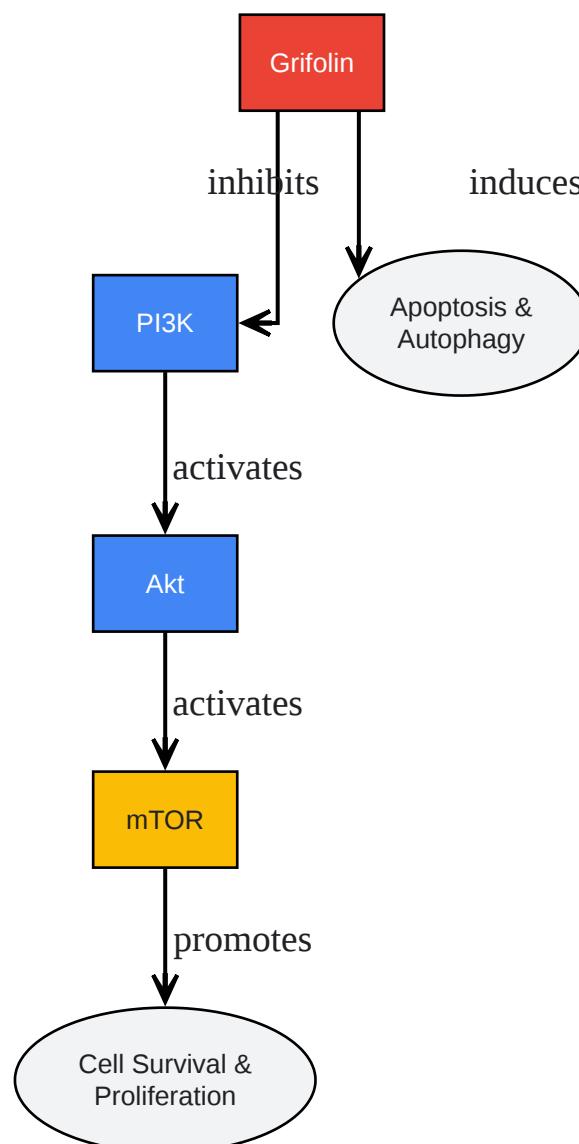
Grifolin can upregulate the expression of Death-Associated Protein Kinase 1 (DAPK1) through a p53-dependent mechanism.[15] This upregulation is a key contributor to **Grifolin**-induced apoptosis in cancer cells.[15] **Grifolin** increases the phosphorylation of p53, which in turn enhances its transcriptional activity and recruitment to the DAPK1 gene promoter.[15]



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Grifolin's activation of the p53-DAPK1 apoptotic pathway.

Grifolin has been demonstrated to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[2][17] By inhibiting this pathway, **Grifolin** promotes apoptosis and induces autophagic cell death in cancer cells.[2][16]



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Grifolin's inhibition of the PI3K/Akt survival pathway.

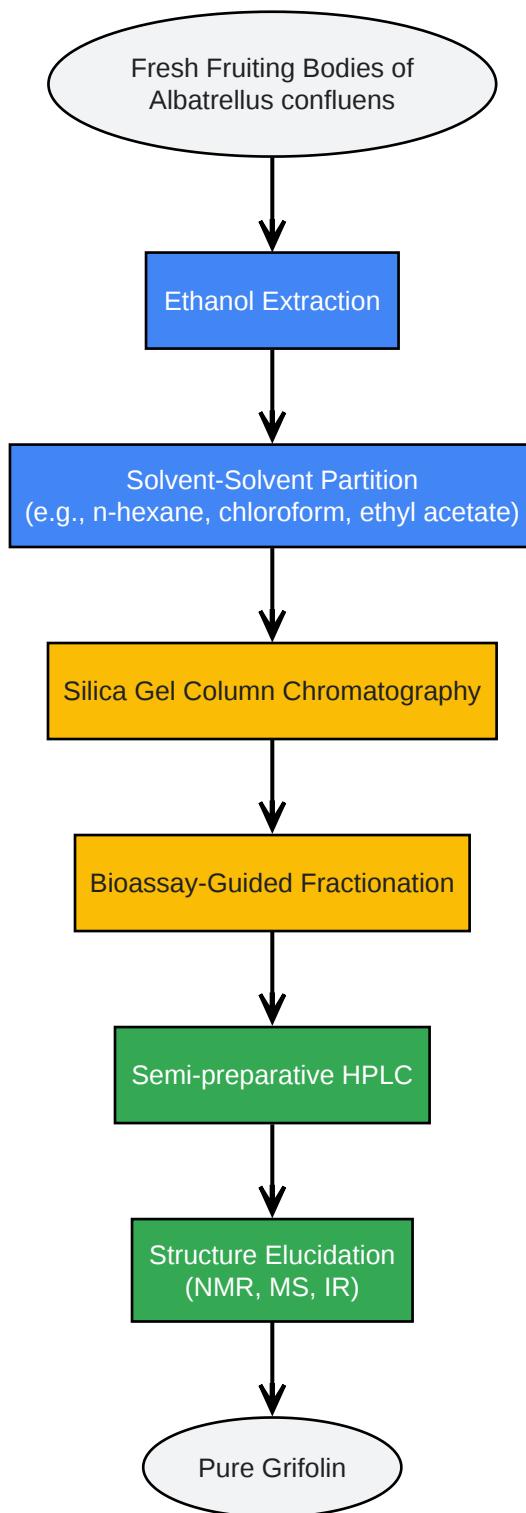
Grifolin can also inhibit the NF- κ B signaling pathway, a key regulator of inflammation and cell survival.[17] By blocking NF- κ B activation, **Grifolin** can reduce the expression of pro-inflammatory and anti-apoptotic genes, further contributing to its anticancer effects.

Experimental Protocols

This section provides an overview of the methodologies for the isolation, synthesis, and biological evaluation of **Grifolin**.

Isolation from Natural Sources

Grifolin is naturally found in mushrooms of the *Albatrellus* genus. The following is a general protocol for its isolation.



[Click to download full resolution via product page](#)**General workflow for the isolation of Grifolin.****Protocol:**

- Extraction: Fresh or dried fruiting bodies of *Albatrellus confluens* are ground and extracted with ethanol at room temperature.[4]
- Partitioning: The crude ethanol extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.[8]
- Chromatography: The active fractions, identified through bioassays, are further purified using column chromatography on silica gel.[8]
- HPLC Purification: Final purification is typically achieved by semi-preparative high-performance liquid chromatography (HPLC).[9]
- Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[7]

Total Synthesis

Several methods for the total synthesis of **Grifolin** have been reported, offering an alternative to its extraction from natural sources.[3][5][6][18][19] A general retrosynthetic approach is outlined below.

Protocol Overview: One reported synthesis involves the regioselective de novo synthesis from simple starting materials like ethyl acetoacetate, ethyl crotonate, and farnesyl bromide.[6] The key steps involve controlling the sequence of allylation and cyclization reactions to achieve the desired regiochemistry, followed by decarboxylation and aromatization.[6] Another approach utilizes a halogenative aromatization reaction.[3][5][18]

Biological Assays

This assay is used to determine the cytotoxic effects of **Grifolin** on cancer cells.

Protocol:

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Treatment: The cells are then treated with various concentrations of **Grifolin** (and a vehicle control, e.g., DMSO) for different time points (e.g., 24, 48, 72 hours).[16]
- MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control group.

This technique is used to detect the levels of specific proteins involved in the signaling pathways modulated by **Grifolin**.

Protocol:

- Cell Lysis: Cells treated with **Grifolin** are lysed to extract total protein.
- Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, p-p53) and then with a secondary antibody

conjugated to an enzyme (e.g., HRP).

- **Detection:** The protein bands are visualized using a chemiluminescent substrate and an imaging system.

This assay measures the transcriptional activity of NF- κ B.

Protocol:

- **Transfection:** Cells are co-transfected with an NF- κ B-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
- **Treatment:** The transfected cells are pre-treated with **Grifolin** before being stimulated with an NF- κ B activator (e.g., TNF- α).[\[20\]](#)[\[21\]](#)
- **Lysis and Luciferase Measurement:** After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for transfection efficiency.[\[20\]](#)

Conclusion and Future Directions

Grifolin has demonstrated significant potential as a multifaceted therapeutic agent, particularly in the realm of oncology. Its ability to modulate critical signaling pathways such as ERK1/2, p53-DAPK1, PI3K/Akt, and NF- κ B underscores its promise as a lead compound for the development of novel anticancer drugs. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, offer a solid foundation for further research.

Future investigations should focus on several key areas. A more comprehensive evaluation of **Grifolin**'s efficacy and safety in preclinical animal models is warranted to translate the promising in vitro findings. Further elucidation of its pharmacokinetic and pharmacodynamic properties will be crucial for optimizing dosing and delivery strategies. Additionally, exploring the potential synergistic effects of **Grifolin** in combination with existing chemotherapeutic agents could open new avenues for cancer treatment. The development of more efficient and scalable synthetic routes will also be vital for ensuring a sustainable supply for future clinical studies. The continued exploration of this fascinating fungal metabolite holds great promise for the discovery of new and effective therapies for a range of human diseases.

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References

- 1. Grifolin directly targets ERK1/2 to epigenetically suppress cancer cell metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer potential of grifolin in lung cancer treatment through PI3K/AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of Grifolin, Grifolic Acid, LL-Z1272 α , LL-Z1272 β , and Ilicicolinic Acid A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Albatrellus confluens (Alb. & Schwein.) Kotl. & Pouz.: Natural Fungal Compounds and Synthetic Derivatives with In Vitro Anthelmintic Activities and Antiproliferative Effects against Two Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Grifolin, neogrifolin and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - 1H-NMR spectral data of purified grifolin, neogrifolin and confluentin compared to published data. - Public Library of Science - Figshare [plos.figshare.com]
- 11. Characterizing Aeroallergens by Infrared Spectroscopy of Fungal Spores and Pollen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Grifolin, a potential antitumor natural product from the mushroom Albatrellus confluens, induces cell-cycle arrest in G1 phase via the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Grifolin directly targets ERK1/2 to epigenetically suppress cancer cell metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Grifolin, a potent antitumour natural product upregulates death-associated protein kinase 1 DAPK1 via p53 in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A total synthesis of grifolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | NfkBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors [frontiersin.org]
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